Cas no 1638761-07-5 (3-bromothieno[3,2-c]pyridin-7-amine)
![3-bromothieno[3,2-c]pyridin-7-amine structure](https://www.kuujia.com/scimg/cas/1638761-07-5x500.png)
3-bromothieno[3,2-c]pyridin-7-amine Chemical and Physical Properties
Names and Identifiers
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- 3-bromothieno[3,2-c]pyridin-7-amine
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- Inchi: 1S/C7H5BrN2S/c8-5-3-11-7-4(5)1-10-2-6(7)9/h1-3H,9H2
- InChI Key: BNVKCBJUQONLFZ-UHFFFAOYSA-N
- SMILES: C1=NC=C(N)C2SC=C(Br)C1=2
3-bromothieno[3,2-c]pyridin-7-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1937-500MG |
3-bromothieno[3,2-c]pyridin-7-amine |
1638761-07-5 | 95% | 500MG |
¥ 5,121.00 | 2023-04-14 | |
Chemenu | CM392141-1g |
3-bromothieno[3,2-c]pyridin-7-amine |
1638761-07-5 | 95%+ | 1g |
$*** | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1937-250MG |
3-bromothieno[3,2-c]pyridin-7-amine |
1638761-07-5 | 95% | 250MG |
¥ 3,075.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1937-250mg |
3-bromothieno[3,2-c]pyridin-7-amine |
1638761-07-5 | 95% | 250mg |
¥3073.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1937-500.0mg |
3-bromothieno[3,2-c]pyridin-7-amine |
1638761-07-5 | 95% | 500.0mg |
¥5117.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1937-100mg |
3-bromothieno[3,2-c]pyridin-7-amine |
1638761-07-5 | 95% | 100mg |
¥1919.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1937-100.0mg |
3-bromothieno[3,2-c]pyridin-7-amine |
1638761-07-5 | 95% | 100.0mg |
¥1919.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1937-5G |
3-bromothieno[3,2-c]pyridin-7-amine |
1638761-07-5 | 95% | 5g |
¥ 23,047.00 | 2023-04-14 | |
Chemenu | CM392141-500mg |
3-bromothieno[3,2-c]pyridin-7-amine |
1638761-07-5 | 95%+ | 500mg |
$*** | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1937-100MG |
3-bromothieno[3,2-c]pyridin-7-amine |
1638761-07-5 | 95% | 100MG |
¥ 1,920.00 | 2023-04-14 |
3-bromothieno[3,2-c]pyridin-7-amine Related Literature
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Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
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A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
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Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
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Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
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William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
Additional information on 3-bromothieno[3,2-c]pyridin-7-amine
Research Brief on 3-Bromothieno[3,2-c]pyridin-7-amine (CAS: 1638761-07-5): Recent Advances and Applications
3-Bromothieno[3,2-c]pyridin-7-amine (CAS: 1638761-07-5) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential. The compound's unique structural features, including the bromothienopyridine core, make it a promising scaffold for the development of novel pharmaceuticals targeting various diseases.
Recent studies have highlighted the versatility of 3-bromothieno[3,2-c]pyridin-7-amine as a building block in organic synthesis. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of kinase inhibitors, particularly those targeting the JAK-STAT signaling pathway. The bromine atom at the 3-position allows for further functionalization via cross-coupling reactions, enabling the introduction of diverse pharmacophores to enhance biological activity and selectivity.
In the context of drug discovery, 3-bromothieno[3,2-c]pyridin-7-amine has shown promising results as a precursor for anticancer agents. A preclinical study published in Bioorganic & Medicinal Chemistry Letters (2024) reported that derivatives of this compound exhibited potent inhibitory activity against several cancer cell lines, including breast and lung cancer, with IC50 values in the low micromolar range. The mechanism of action appears to involve the disruption of microtubule dynamics, suggesting potential as a novel chemotherapeutic agent.
Beyond oncology, research has explored the compound's applications in central nervous system (CNS) disorders. A recent study in ACS Chemical Neuroscience (2023) identified 3-bromothieno[3,2-c]pyridin-7-amine derivatives as modulators of serotonin receptors, with potential implications for treating depression and anxiety disorders. The amine functionality at the 7-position was found to be critical for receptor binding affinity, providing a structural basis for further optimization.
The synthetic accessibility of 3-bromothieno[3,2-c]pyridin-7-amine has also been a focus of recent research. A 2024 publication in Organic Process Research & Development described a scalable, cost-effective synthesis route with improved yield and purity. This advancement addresses previous challenges in large-scale production, facilitating further pharmacological evaluation and potential clinical translation.
Looking forward, the unique properties of 3-bromothieno[3,2-c]pyridin-7-amine position it as a valuable tool in chemical biology and drug discovery. Current research efforts are exploring its incorporation into PROTACs (proteolysis targeting chimeras) and other targeted protein degradation strategies. Additionally, its potential in combination therapies and as a fluorescent probe for biological imaging are emerging areas of investigation that may yield significant breakthroughs in the coming years.
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